molecular formula C12H12O3 B14427442 2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one CAS No. 83559-38-0

2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one

Cat. No.: B14427442
CAS No.: 83559-38-0
M. Wt: 204.22 g/mol
InChI Key: UQEFKFBMJSKSTD-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxinones These compounds are characterized by a dioxin ring, which is a six-membered ring containing two oxygen atoms

Properties

CAS No.

83559-38-0

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2,6-dimethyl-2-phenyl-1,3-dioxin-4-one

InChI

InChI=1S/C12H12O3/c1-9-8-11(13)15-12(2,14-9)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

UQEFKFBMJSKSTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(O1)(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of benzoin with p-toluenesulfonic acid in a catalytic amount, followed by purification steps to obtain the desired product . Another method involves the use of methyl benzoate as a starting material, followed by the addition of boron sulfide and subsequent crystallization .

Industrial Production Methods

Industrial production methods for 2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific context and target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one is unique due to the presence of both methyl and phenyl groups, which confer specific chemical properties and reactivity

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